Hexarhodium hexadecacarbonyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

carbon monoxide;rhodium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/16CO.6Rh/c16*1-2;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQABOJVTZVBHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Rh].[Rh].[Rh].[Rh].[Rh].[Rh] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Rh6(CO)16, C16O16Rh6 | |

| Record name | Hexadecacarbonylhexarhodium | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hexadecacarbonylhexarhodium | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1065.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals; Flammable, but not an explosive hazard; [MSDSonline] | |

| Record name | Hexarhodium hexadecacarbonyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2457 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

28407-51-4 | |

| Record name | Rhodium, tetra-.mu.3-carbonyldodecacarbonylhexa-, octahedro | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetra-μ3-carbonyldodecacarbonyl-octahedro-hexarhodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery of a Molecular Icon: A Technical History of Hexarhodium Hexadecacarbonyl

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

Hexarhodium hexadecacarbonyl, Rh₆(CO)₁₆, stands as a landmark molecule in the field of organometallic chemistry. Its discovery and structural elucidation not only unveiled a new class of metal carbonyl clusters but also laid the groundwork for advancements in catalysis and materials science. This technical guide delves into the historical narrative of Rh₆(CO)₁₆, offering a detailed exploration of its initial synthesis, the pivotal crystallographic studies that defined its structure, and the spectroscopic techniques that continue to illuminate its intricate bonding. By examining the causality behind key experimental choices and presenting validated protocols, this document aims to provide a comprehensive resource for researchers and professionals in the chemical sciences.

The Genesis of a Cluster: Hieber's Pioneering Synthesis and an Initial Misidentification

The story of this compound begins in 1943 with the pioneering work of Walter Hieber, a prominent figure in the development of metal carbonyl chemistry. In his pursuit of new binary rhodium carbonyls, Hieber conducted the carbonylation of hydrated rhodium trichloride (RhCl₃·3H₂O) under strenuous conditions of high pressure (200 atm of carbon monoxide) and elevated temperatures (80–230 °C).[1] To facilitate the reaction, he employed metallic silver or copper as a halide acceptor. This process yielded dark, crystalline material, which Hieber correctly identified as a binary carbonyl of rhodium. However, based on the analytical data available at the time, he proposed the formula Rh₄(CO)₁₁, suggesting a CO/Rh ratio of 2.75.[1] This formulation, while a significant step forward, would later be proven incorrect.

The initial misidentification highlights the analytical challenges of the era. Without the aid of modern spectroscopic and crystallographic techniques, chemists relied heavily on elemental analysis and chemical degradation studies, which could be prone to inaccuracies, especially for complex, polynuclear compounds. Hieber's proposed structure, though ultimately wrong, was a reasonable interpretation based on the experimental evidence at hand and set the stage for future investigations.

Unveiling the True Structure: The Definitive X-ray Crystallography of Dahl, Corey, and Beck

The true molecular identity of the rhodium carbonyl cluster synthesized by Hieber remained a subject of speculation for two decades. The definitive breakthrough came in 1963 when E. R. Corey, L. F. Dahl, and W. Beck at the University of Wisconsin conducted a single-crystal X-ray diffraction study. Their seminal paper, "Rh₆(CO)₁₆ and Its Identity with Previously Reported Rh₄(CO)₁₁," published in the Journal of the American Chemical Society, unequivocally established the correct formula as Rh₆(CO)₁₆ and revealed its elegant, highly symmetric structure.[2]

The crystallographic analysis demonstrated that the six rhodium atoms form a regular octahedron. This metallic core is adorned with sixteen carbon monoxide ligands, which occupy two distinct types of coordination sites:

-

Terminal Carbonyls: Twelve of the CO ligands are terminally bonded, with two attached to each rhodium atom.

-

Triply Bridging Carbonyls: The remaining four CO ligands are triply bridging, situated over four of the eight faces of the rhodium octahedron in a tetrahedral arrangement.

This structural determination was a landmark achievement, providing the first definitive view of a high-nuclearity metal carbonyl cluster and correcting the long-standing misconception about its formula. The correct CO/Rh ratio was established as 2.66, a subtle but significant deviation from Hieber's proposed 2.75.[1]

Crystallographic Data Summary for Rh₆(CO)₁₆

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P_1_ |

| a (Å) | 9.97 |

| b (Å) | 10.03 |

| c (Å) | 9.09 |

| α (°) | 108.1 |

| β (°) | 108.1 |

| γ (°) | 98.4 |

| Z | 1 |

| Rh-Rh Bond Lengths (Å) | 2.776 (average) |

| Rh-C (terminal) (Å) | 1.87 (average) |

| Rh-C (bridging) (Å) | 2.17 (average) |

| C-O (terminal) (Å) | 1.15 (average) |

| C-O (bridging) (Å) | 1.18 (average) |

Data from the original publication by Corey, Dahl, and Beck (1963).[2]

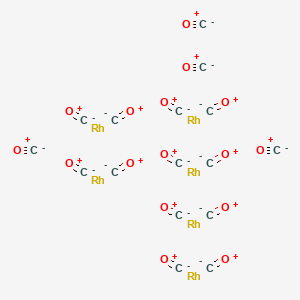

The following Graphviz diagram illustrates the connectivity of the Rh₆(CO)₁₆ cluster.

Caption: A workflow diagram illustrating the key steps in the synthesis of Rh₆(CO)₁₆.

The Broader Context: Paolo Chini and the Rise of High-Nuclearity Carbonyl Clusters

The discovery and characterization of Rh₆(CO)₁₆ did not occur in a scientific vacuum. Its significance is amplified when viewed within the broader context of the burgeoning field of metal carbonyl cluster chemistry, a domain significantly shaped by the work of Italian chemist Paolo Chini. [3]Chini and his group were instrumental in developing systematic synthetic routes to a wide array of high-nuclearity carbonyl clusters of the platinum group metals.

Chini's work, particularly his development of the "redox condensation" method, revolutionized the synthesis of large, anionic carbonyl clusters. [4]This approach, involving the reaction of a metal carbonyl anion with a neutral or cationic metal species, allowed for the controlled growth of clusters with increasingly complex structures. While Chini is perhaps best known for his work on platinum carbonyl clusters, often referred to as "Chini clusters," his contributions provided the intellectual framework and synthetic tools that enabled a deeper understanding of clusters like Rh₆(CO)₁₆. [3]The discovery of Rh₆(CO)₁₆, in turn, provided a key example of a stable, neutral, high-nuclearity cluster that served as a benchmark for the field.

Conclusion and Future Perspectives

The journey of this compound, from its initial synthesis and misidentification to its definitive structural elucidation and detailed characterization, is a compelling narrative of scientific progress. This molecule has not only enriched our fundamental understanding of chemical bonding and structure in polynuclear systems but has also found practical applications as a catalyst and a precursor to catalytic materials. The in-depth technical understanding of its history, synthesis, and properties continues to be of paramount importance for researchers in inorganic chemistry, materials science, and catalysis. As the quest for novel catalysts and functional materials continues, the lessons learned from the discovery and study of this iconic cluster will undoubtedly inspire future innovations.

References

- Chaston, S. H. H., & Stone, F. G. A. (1967). Synthesis Of Rh6(C0)l6 and Ir4(co)12.

- Corey, E. R., Dahl, L. F., & Beck, W. (1963). Rh₆(CO)₁₆ and Its Identity with Previously Reported Rh₄(CO)₁₁. Journal of the American Chemical Society, 85(8), 1202–1203.

- Hieber, W., & Lagally, H. (1943). Über Metallcarbonyle. XLV. Das Rhodium im System der Metallcarbonyle. Zeitschrift für anorganische und allgemeine Chemie, 251(1‐2), 96-113.

- Inorganic Syntheses, Volume 16. (1976). John Wiley & Sons.

- King, R. B. (Ed.). (2000). Kirk-Othmer Encyclopedia of Chemical Technology. Wiley.

-

Wikipedia contributors. (2023, December 12). Metal carbonyl cluster. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

-

Wikipedia contributors. (2023, April 2). Hexadecacarbonylhexarhodium. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

- Zanello, P. (2021). Metal Carbonyl Clusters: Synthesis and Catalysis. Chemical Society Reviews, 50(12), 7059-7134.

Sources

A Technical Guide to Walter Hieber's Foundational Syntheses of Rhodium Carbonyls

This guide provides an in-depth exploration of the pioneering work of Walter Hieber in the synthesis of rhodium carbonyls. Tailored for researchers, scientists, and professionals in drug development and catalysis, this document moves beyond simple protocols to dissect the fundamental principles and experimental logic that established the field of metal carbonyl chemistry. We will examine the historical context, the causality behind Hieber's high-pressure techniques, and the enduring legacy of his discoveries, including the seminal "Hieber base reaction."

Introduction: The Dawn of Metal Carbonyl Chemistry

Walter Hieber is widely regarded as the "father of metal carbonyl chemistry" for his systematic and groundbreaking work from the 1920s through the 1940s.[1][2][3] Before Hieber, only a handful of metal carbonyls, such as Ni(CO)₄ and Fe(CO)₅, were known.[4] His research transformed the field from a collection of chemical curiosities into a systematic area of inorganic chemistry, laying the groundwork for advancements in organometallic chemistry and homogeneous catalysis.[2] This guide focuses on his pivotal contributions to the synthesis of rhodium carbonyl clusters, which were among the first polynuclear carbonyls to be identified and remain crucial as catalysts and precursors today.

Part 1: The Landmark Synthesis of Hexarhodium Hexadecacarbonyl, Rh₆(CO)₁₆

The synthesis of Rh₆(CO)₁₆ by Hieber in 1943 was a landmark achievement, demonstrating the formation of a complex polynuclear cluster under forcing conditions.[5] It is the principal binary carbonyl of rhodium.[5]

Scientific Context and Experimental Rationale

In the early 20th century, the synthesis of metal carbonyls often required harsh reaction conditions, a technique known as reductive carbonylation.[4][6] The core challenge was to combine a metal salt in a positive oxidation state with neutral carbon monoxide ligands, necessitating a simultaneous reduction of the metal center.

-

Causality of High Pressure: Hieber employed very high pressures of carbon monoxide (up to 200 atm).[5] This was essential for two reasons: firstly, to increase the concentration of CO in the reaction medium, thereby shifting the equilibrium towards the formation of the fully carbonylated product according to Le Châtelier's principle; and secondly, to facilitate the reduction of the Rh(III) precursor.

-

Role of Temperature: The high temperatures (80–230 °C) provided the necessary activation energy for both the reduction of the rhodium salt and the subsequent coordination of multiple CO ligands.[5]

-

The Halide Acceptor: The starting material, RhCl₃·3H₂O, contains chloride ligands that must be removed from rhodium's coordination sphere to allow for CO binding. Hieber ingeniously included a "halide acceptor," such as finely divided copper or silver, to act as a halogen sink, forming stable metal halides (CuCl or AgCl) and driving the reaction forward.[5]

Hieber's Original High-Pressure Protocol for Rh₆(CO)₁₆

This protocol is based on the original synthesis described by Walter Hieber and his student H. Lagally in 1943.[5]

Step-by-Step Methodology:

-

Reactor Preparation: A high-pressure autoclave is charged with rhodium(III) chloride trihydrate (RhCl₃·3H₂O).

-

Addition of Halide Acceptor: A stoichiometric excess of a reducing agent and halide acceptor, such as powdered copper or silver, is added to the vessel.

-

Pressurization: The autoclave is sealed and purged with low-pressure carbon monoxide before being pressurized with CO to 200 atm.

-

Heating and Reaction: The vessel is heated to a temperature range of 80–230 °C while maintaining the CO pressure. The reaction is maintained for several hours to ensure complete conversion.

-

Cooling and Depressurization: The autoclave is cooled to room temperature, and the excess carbon monoxide is carefully vented in a fume hood.

-

Isolation and Purification: The solid residue is extracted with a suitable organic solvent, such as chloroform or dichloromethane, to dissolve the Rh₆(CO)₁₆, leaving behind the metal halide and unreacted metal. The purple-brown solution is then filtered, and the solvent is removed under reduced pressure to yield crystalline Rh₆(CO)₁₆.[5]

Data Presentation: Hieber's Synthesis of Rh₆(CO)₁₆

| Parameter | Condition | Rationale |

| Rhodium Precursor | RhCl₃·3H₂O | Readily available rhodium(III) salt. |

| Gas Atmosphere | Carbon Monoxide (CO) | Serves as both a ligand and a reducing agent. |

| Pressure | 200 atm | Increases CO concentration; facilitates reduction. |

| Temperature | 80–230 °C | Provides activation energy for reduction and ligation. |

| Additive | Copper or Silver powder | Acts as a halide acceptor to remove Cl⁻ ligands. |

| Product | Rh₆(CO)₁₆ | Purple-brown crystalline solid.[5] |

Visualization: High-Pressure Synthesis Workflow

Caption: Workflow for Hieber's high-pressure synthesis of Rh₆(CO)₁₆.

A Note on Structural Characterization

Hieber correctly identified the product as a binary rhodium carbonyl but initially proposed the formula Rh₄(CO)₁₁.[5] The true octahedral structure of Rh₆(CO)₁₆ was not confirmed until two decades later by Dahl and colleagues using single-crystal X-ray diffraction, a technique unavailable to Hieber.[5] This highlights the remarkable nature of Hieber's synthetic achievements, which were accomplished long before the advent of modern structural elucidation methods.

Part 2: The Hieber Base Reaction: A Gateway to Carbonyl Hydrides

One of Hieber's most profound conceptual contributions was the discovery of the "Hieber base reaction" (Hieber'sche Basenreaktion) in 1931.[7] While his initial work focused on iron pentacarbonyl, the reaction mechanism is a fundamental principle in the chemistry of nearly all metal carbonyls, including those of rhodium.

Mechanism and Causality

The reaction involves the formal nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbon atom of a coordinated carbon monoxide ligand.[8][9] This attack forms a transient metallacarboxylic acid intermediate, which can subsequently decarboxylate to produce a metal carbonyl hydride anion.[7]

-

Expertise & Experience: The choice of a strong base like hydroxide is critical. The reaction hinges on the polarization of the M-C-O bond. Back-donation from the metal d-orbitals into the π* orbitals of CO weakens the C-O bond and makes the carbon atom susceptible to nucleophilic attack.[10] The resulting anionic hydride is a powerful nucleophile and a key building block for more complex species.

Protocol: General Hieber Base Reaction

-

Reaction Setup: A solution of the parent metal carbonyl (e.g., Fe(CO)₅) in a suitable solvent is prepared.

-

Base Addition: An aqueous or alcoholic solution of a strong base (e.g., NaOH) is added to the metal carbonyl solution.

-

Formation of Metallacarboxylate: The hydroxide ion attacks a CO ligand, forming the sodium salt of the metallacarboxylic acid: Fe(CO)₅ + NaOH → Na[Fe(CO)₄(COOH)][7]

-

Decarboxylation: The metallacarboxylic acid intermediate is unstable and readily loses carbon dioxide to form the anionic carbonyl hydride: Na[Fe(CO)₄(COOH)] → Na[HFe(CO)₄] + CO₂[7]

-

Protonation (Optional): Subsequent acidification of the resulting anionic hydride solution yields the neutral, albeit often unstable, metal carbonyl hydride, such as H₂Fe(CO)₄.[7]

Visualization: The Hieber Base Reaction Pathway

Caption: Generalized mechanism of the Hieber Base Reaction.

Relevance to Rhodium Chemistry

The Hieber base reaction provides a rational pathway to rhodium carbonyl hydride species. These hydrides, such as HRh(CO)₄, are often highly reactive and catalytically active intermediates in important industrial processes like hydroformylation (the oxo process).[7][11] Hieber's fundamental discovery provided the chemical logic for generating these crucial species from their stable binary carbonyl precursors.

Part 3: Legacy and Evolution of Rhodium Carbonyl Synthesis

Hieber's high-pressure syntheses were foundational. They proved that complex metal carbonyl clusters could be formed and isolated, paving the way for a new field of chemistry. Subsequent research has focused on developing milder, more accessible synthetic routes.

The Interrelationship of Rhodium Carbonyls

The two primary binary rhodium carbonyls, Rh₄(CO)₁₂ and Rh₆(CO)₁₆, are chemically linked. While Hieber's work focused on the direct, high-pressure synthesis of the more robust Rh₆(CO)₁₆, later work established that the tetranuclear cluster, Rh₄(CO)₁₂, could be synthesized under atmospheric pressure.[12][13] Furthermore, Rh₄(CO)₁₂ can be cleanly converted to Rh₆(CO)₁₆ through gentle heating in a solvent like hexane, demonstrating a thermodynamic preference for the hexanuclear cluster.[5]

3 Rh₄(CO)₁₂ → 2 Rh₆(CO)₁₆ + 4 CO[5]

This relationship underscores the delicate balance in cluster chemistry, where reaction conditions dictate the nuclearity of the final product. Hieber's initial forcing conditions bypassed the less stable Rh₄(CO)₁₂ to directly form the thermodynamic sink, Rh₆(CO)₁₆.

Visualization: Rhodium Carbonyl Synthesis Pathways

Sources

- 1. scribd.com [scribd.com]

- 2. uga-editions.com [uga-editions.com]

- 3. ionicviper.org [ionicviper.org]

- 4. archive.nptel.ac.in [archive.nptel.ac.in]

- 5. Hexadecacarbonylhexarhodium - Wikipedia [en.wikipedia.org]

- 6. lkouniv.ac.in [lkouniv.ac.in]

- 7. Metal carbonyl hydride - Wikipedia [en.wikipedia.org]

- 8. Formation of metallacarboxylic acids through Hieber base reaction. A density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Formation of metallacarboxylic acids through Hieber base reaction. A density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. web.uvic.ca [web.uvic.ca]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Rh4(CO)12 and Rh6(CO)16 at atmospheric pressure - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

A Foundational Pillar of Cluster Chemistry: The Initial Structural Elucidation of Hexarhodium Hexadecacarbonyl, Rh₆(CO)₁₆

Abstract

The determination of the molecular structure of hexarhodium hexadecacarbonyl, Rh₆(CO)₁₆, stands as a landmark achievement in the field of organometallic and cluster chemistry. This technical guide provides a detailed retrospective on the initial structural elucidation of this archetypal metal carbonyl cluster. We will trace the journey from its first synthesis and incorrect formulation as Rh₄(CO)₁₁ to its definitive characterization by single-crystal X-ray diffraction, a pivotal moment that unveiled a new frontier of polyhedral metal frameworks. This document explores the causality behind the experimental choices, presents the key structural and spectroscopic data, and provides detailed protocols that underscore the self-validating nature of the scientific process. It is intended for researchers and professionals in chemistry and drug development who appreciate the foundational discoveries that underpin modern structural science.

Introduction: A New Frontier of Molecular Architecture

In the mid-20th century, the chemistry of metal carbonyls was a rapidly expanding field. These compounds, featuring metal atoms bonded to carbon monoxide ligands, were recognized as vital catalysts and precursors. However, the synthesis of polynuclear clusters—compounds containing a framework of multiple metal atoms—presented a formidable analytical challenge. Classical methods like elemental analysis were often insufficient to distinguish between different stoichiometries, especially for heavy elements like rhodium, leading to ambiguity and, in some cases, misidentification. The precise arrangement of atoms in these complex, three-dimensional structures remained largely speculative, awaiting a technique powerful enough to resolve their intricate architecture. The story of Rh₆(CO)₁₆ is a prime example of this challenge and the eventual triumph of crystallographic methods.

The Genesis: Hieber's Synthesis and a Case of Mistaken Identity

The journey began in 1943 when Walter Hieber, a pioneer in metal carbonyl chemistry, first synthesized a novel, air-stable, black crystalline rhodium carbonyl.[1][2] The synthesis was arduous, requiring the high-pressure carbonylation of rhodium(III) chloride at elevated temperatures (80–230 °C) and pressures (200 atm) using copper or silver powder as a halogen acceptor.[1]

Based on the analytical data available at the time, Hieber and his colleague H. Lagally proposed the molecular formula to be Rh₄(CO)₁₁.[1][3] This formulation, with a CO/Rh ratio of 2.75, seemed plausible and was accepted for two decades. The causality behind this misidentification lies in the limitations of classical chemical analysis for large, heavy-metal-containing molecules, where small errors in elemental composition can lead to incorrect stoichiometric assignments. This set the stage for a significant revision that would come with the advent of more powerful structural determination techniques.

The Definitive Breakthrough: Single-Crystal X-ray Crystallography

The true nature of Hieber's compound was unveiled in 1963 through the seminal work of Eugene R. Corey, Lawrence F. Dahl, and Wolfgang Beck.[4][5] Recognizing that only a direct visualization of the atomic arrangement could definitively resolve the structural ambiguity, they undertook a three-dimensional single-crystal X-ray diffraction study. This technique was uniquely suited for the task, as it could map the electron density within a crystal, thereby revealing the precise locations of the heavy rhodium atoms and the surrounding carbonyl ligands.

Their investigation unequivocally demonstrated that the compound was not Rh₄(CO)₁₁ but, in fact, Rh₆(CO)₁₆ .[3][4] This discovery was profound; it was the first verification of a hexanuclear metal carbonyl, revealing a beautiful and highly symmetric octahedral core of rhodium atoms.[6][7][8] The correct formulation gives a CO/Rh ratio of 2.66, a subtle but critical difference from Hieber's proposed 2.75.[1]

The workflow that led to this foundational discovery can be summarized as follows:

Caption: Workflow of the structural elucidation of Rh₆(CO)₁₆.

Architectural Details of the Rh₆(CO)₁₆ Core

The crystallographic study by Corey, Dahl, and Beck revealed a molecule of exceptional symmetry and novel structure. The core architecture consists of:

-

An Octahedral Rhodium Core: Six rhodium atoms are arranged at the vertices of a nearly regular octahedron.[6][7][8]

-

Two Classes of Carbonyl Ligands: The 16 CO ligands are not all equivalent. They are differentiated into two distinct bonding modes:

-

Terminal Carbonyls: Twelve CO ligands are bonded terminally, with two attached to each rhodium atom.[9]

-

Triply Bridging Carbonyls: Four CO ligands are positioned over four of the eight faces of the rhodium octahedron, each bridging a triangular face of three rhodium atoms (μ₃-CO).[6][7][8][9] These bridging ligands occupy alternate, non-adjacent faces.

-

-

Overall Symmetry: The arrangement of the atoms confers Td point group symmetry to the molecule.[9]

This intricate structure, with its combination of terminal and face-bridging ligands, was a new motif in chemistry and provided a framework for understanding the bonding and reactivity of a vast number of polynuclear clusters discovered subsequently.

Caption: Schematic of the Rh₆(CO)₁₆ molecular structure.

Key Physicochemical and Spectroscopic Data

The structural model derived from X-ray diffraction is strongly supported by spectroscopic data. Infrared (IR) spectroscopy, in particular, is a powerful, self-validating tool for identifying the types of carbonyl ligands present.

| Property | Data |

| Formula | C₁₆O₁₆Rh₆ |

| Molar Mass | 1065.62 g/mol |

| Appearance | Purple-brown / Black crystals |

| Crystal System | Monoclinic (as reported in the original study) |

| Molecular Structure | Octahedral cluster of six Rh atoms |

| Ligand Types | 12 Terminal CO, 4 Triply Bridging (μ₃-CO) |

Table 1: Key Physicochemical Properties of Rh₆(CO)₁₆.[1]

The different electronic environments of the terminal and bridging carbonyls give rise to distinct vibrational frequencies. This provides a characteristic IR fingerprint that is consistent with the solid-state structure.

| Spectroscopic Technique | Feature | Observed Value (cm⁻¹) |

| Infrared (Nujol Mull) | Terminal CO Stretch (ν_CO) | ~2072, ~2024 |

| Triply Bridging CO Stretch (ν_CO) | ~1800 | |

| Infrared (Zeolite) | Terminal CO Stretch (ν_CO) | ~2098 |

| Triply Bridging CO Stretch (ν_CO) | ~1760 | |

| ¹³C NMR (Solid-State) | Isotropic Shift (σ_iso) - Terminal CO | ~178 ppm |

| Isotropic Shift (σ_iso) - Bridging CO | (Distinctly different from terminal) |

Table 2: Characteristic Spectroscopic Data for Rh₆(CO)₁₆.[2][10]

Causality in Spectroscopic Interpretation: The significant difference in stretching frequency between the two CO types is a direct consequence of their bonding. Terminal CO ligands have C-O bonds that are closer to a triple bond. In contrast, a μ₃-bridging CO ligand accepts more back-donation from three metal centers into its π* antibonding orbitals. This weakens the C-O bond, lowering its vibrational frequency.[11][12] The observation of two distinct regions in the IR spectrum is therefore powerful evidence for the presence of at least two different carbonyl bonding modes, validating the crystallographic model.

Experimental Protocols

The trustworthiness of a structural claim is bolstered by the reproducibility of the synthesis of the material. While Hieber's original method was effective, more accessible methods have since been developed.

Protocol 1: Atmospheric Pressure Synthesis of Rh₆(CO)₁₆

This method, adapted from later developments, avoids the need for high-pressure equipment, making the compound more readily accessible.

Objective: To synthesize Rh₆(CO)₁₆ from rhodium(III) chloride trihydrate.

Materials:

-

Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)

-

Methanol (anhydrous)

-

Carbon monoxide (CO) gas, high purity

-

Pressurizable reaction vessel (autoclave) with stirring

-

Standard glassware for filtration and washing

-

Hexane

Procedure:

-

Place rhodium(III) chloride trihydrate into a glass liner within a stainless-steel autoclave.

-

Add anhydrous methanol to dissolve the rhodium salt.

-

Seal the autoclave and purge several times with nitrogen, followed by purging with carbon monoxide.

-

Pressurize the vessel with carbon monoxide to approximately 50-60 atmospheres.

-

Heat the vessel to 60-80 °C while stirring vigorously. Maintain this temperature and pressure for 8-12 hours.

-

After the reaction period, cool the autoclave to room temperature slowly.

-

Carefully vent the excess carbon monoxide in a well-ventilated fume hood.

-

Open the vessel to reveal a suspension of black microcrystals.

-

Collect the solid product by filtration.

-

Wash the crystals with methanol and then with hexane to remove any soluble impurities.

-

Dry the product under vacuum. The expected yield is typically in the range of 80-90%.[2]

Protocol 2: Growth of Single Crystals for X-ray Diffraction

Objective: To obtain high-quality single crystals suitable for X-ray crystallography.

Methodology: Slow diffusion is a reliable method for growing crystals of sparingly soluble compounds like Rh₆(CO)₁₆.

Materials:

-

Crude Rh₆(CO)₁₆ powder

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃), high purity

-

Hexane or Pentane, high purity

-

Small test tube or vial

Procedure:

-

In a small test tube, prepare a nearly saturated solution of Rh₆(CO)₁₆ in a minimal amount of dichloromethane or chloroform. The solution will be dark brown.[1]

-

Carefully and slowly, layer a less dense, miscible non-solvent (such as hexane or pentane) on top of the concentrated solution. This should be done with a pipette or syringe, allowing the solvent to run down the side of the tube to minimize initial mixing.

-

Seal the tube and leave it undisturbed in a vibration-free location for several days to weeks.

-

As the solvents slowly diffuse into one another, the solubility of the Rh₆(CO)₁₆ will decrease, promoting the slow growth of well-formed single crystals at the interface.

-

Once crystals of sufficient size have formed, carefully decant the mother liquor and dry the crystals for analysis.

Conclusion and Lasting Significance

The structural elucidation of Rh₆(CO)₁₆ was more than just a correction of a molecular formula; it was a watershed moment that opened the door to the vast and intricate world of metal cluster chemistry. It provided the first definitive proof of a stable, polyhedral framework of metal atoms beyond simple dimers and trimers, establishing a new paradigm in inorganic structure. The work of Corey, Dahl, and Beck demonstrated the indispensable power of X-ray crystallography and set a standard for the rigorous characterization of complex molecules. The iconic octahedral structure of Rh₆(CO)₁₆ now serves as a textbook example of cluster architecture and bonding, and the molecule itself remains a key precursor and catalyst in organometallic chemistry. This foundational elucidation serves as a powerful testament to the principle that definitive structural proof is the bedrock upon which our understanding of chemical function is built.

References

-

Wikipedia. Hexadecacarbonylhexarhodium. Available at: [Link]

-

Kim, D. H., et al. (1998). Characterization of CO in Rh₆(CO)₁₆/NaY Clusters and Isolated Rh⁺(CO)₂/NaY by Solid-State ¹³C NMR Spectroscopy. The Journal of Physical Chemistry B, 102(22), 4258-4264. Available at: [Link]

-

Gleeson, J. W., & Vaughan, R. W. (1983). ¹³C NMR chemical shift tensors of metal carbonyls. The Journal of Chemical Physics, 78(9), 5384-5392. Available at: [Link]

-

Shi, C., et al. (2019). Synthesis of Rh₆(CO)₁₆ in Supercages of Zeolite HY: Reaction Network and Kinetics of Formation from Mononuclear Rhodium Precursors via Rh₄(CO)₁₂ Facilitated by the Water Gas Shift Half-Reaction. The Journal of Physical Chemistry C, 123(51), 30979-30991. Available at: [Link]

-

Chaston, S. H. H., & Stone, F. G. A. (1967). Synthesis Of Rh₆(C0)l₆ and Ir₄(co)₁₂. Journal of the Chemical Society D: Chemical Communications, (18), 964. Available at: [Link]

-

Dalal, M. Vibrational Spectra of Metal Carbonyls for Bonding and Structure Elucidation. Dalal Institute. Available at: [Link]

-

Chaston, S. H. H., & Stone, F. G. A. (1967). Synthesis of Rh₆(CO)₁₆ and Ir₄(CO)₁₂. Chemical Communications (London), (18), 964. Available at: [Link]

-

Heaton, B. T., et al. (2000). CO fluxionality in Rh₄(CO)₁₂ and Rh₆(CO)₁₆. Journal of the Chemical Society, Dalton Transactions, (5), 673-680. Available at: [Link]

-

Ceriotti, A., et al. (2024). Diphosphine-Substituted Rhodium Carbonyl Clusters: Synthesis and Structural and Spectroscopic Characterization of the Heteroleptic Rh₄(CO)₈₊₂ₙ(L)₂₋ₙ (n = 0, 1) and {Rh₄(CO)₁₀L}₂ Monomeric and Dimeric Species. Molecules, 29(1), 193. Available at: [Link]

-

Corey, E. R., Dahl, L. F., & Beck, W. (1963). Rh₆(CO)₁₆ and Its Identity with Previously Reported Rh₄(CO)₁₁. Journal of the American Chemical Society, 85(8), 1202-1203. Available at: [Link]

-

Johnson, B. F. G., et al. (1998). Kinetic study of the reaction of [Rh₆(CO)₁₆] with NO₂⁻: Insertion of the nitrogen atom into a Rh₆ cluster core. Journal of the Chemical Society, Dalton Transactions, (15), 2447-2454. Available at: [Link]

-

Gates, B. C. (2020). Advances in Heterogeneous Catalysis: Concepts of Nanocatalysis and Single-Atom Catalysis. ACS Symposium Series, Vol. 1361, Chapter 1. Available at: [Link]

-

Crabtree, R. H. Transition Metal Carbonyls. Yale University. Available at: [Link]

-

Farrar, D. H., et al. (2001). Ligand effects on the structures of Rh₆(CO)₁₅L clusters. Dalton Transactions, (1), 125-133. Available at: [Link]

-

Tunik, S. P., et al. (2002). Stereochemical nonrigidity of [Rh₆(CO)₁₅L] clusters in solution. Russian Chemical Bulletin, 51, 137-147. Available at: [Link]

-

Werner, H. (2008). Landmarks in Organo-Transition Metal Chemistry: A Personal View. Springer. Available at: [Link]

-

Pauling, L. (1977). Structure of transition-metal cluster compounds: Use of an additional orbital resulting from the f, g character of spd hybrid orbitals. Proceedings of the National Academy of Sciences, 74(7), 2614-2615. Available at: [Link]

-

Heaton, B. T., et al. (2003). The structure and dynamic behaviour of disubstituted derivatives of [Rh₆(CO)₁₆] containing heterobidentate bridging phosphine ligands. Dalton Transactions, (12), 2456-2463. Available at: [Link]

-

Fischer, C., et al. (2005). Reactivity of InCp* Towards Transition Metal Carbonyl Clusters: Synthesis and Structural Characterization of the Rh₆(CO)₁₆–ₓ(InCp*)ₓ Mixed-Metal Cluster Compounds, x = 1–2. European Journal of Inorganic Chemistry, 2005(16), 3144-3149. Available at: [Link]

-

Li, W. L., et al. (2022). Infrared Photodissociation Spectroscopic and Theoretical Study of Mass-Selected Heteronuclear Iron–Rhodium and Iron–Iridium Carbonyl Cluster Cations. Molecules, 27(23), 8345. Available at: [Link]

-

Elias, A. J. Infrared Spectroscopy- A spectro-analytical tool in chemistry. Available at: [Link]

-

Chini, P., & Martinengo, S. (1969). Synthesis of Rh₄(CO)₁₂ and Rh₆(CO)₁₆ at atmospheric pressure. Inorganica Chimica Acta, 3, 315-318. Available at: [Link]

-

Wei, C. H., Wilkes, G. R., & Dahl, L. F. (1967). Stereochemistry of Transition Metal Carbonyl Clusters. Journal of the American Chemical Society, 89(18), 4792-4794. Available at: [Link]

Sources

- 1. Hexadecacarbonylhexarhodium - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Rh6(CO)16 and Ir4(CO)12 - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. epdf.pub [epdf.pub]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. dalalinstitute.com [dalalinstitute.com]

- 12. alpha.chem.umb.edu [alpha.chem.umb.edu]

electronic structure of hexarhodium hexadecacarbonyl

An In-Depth Technical Guide to the Electronic Structure of Hexarhodium Hexadecacarbonyl [Rh₆(CO)₁₆]

Executive Summary

This compound, Rh₆(CO)₁₆, stands as a canonical example in the field of metal carbonyl cluster chemistry. This technical guide provides a comprehensive exploration of its electronic structure, a cornerstone for understanding its stability, spectroscopic properties, and reactivity. We delve into the molecule's intricate three-dimensional architecture, characterized by an octahedral rhodium core and a unique arrangement of terminal and face-bridging carbonyl ligands. The guide synthesizes theoretical frameworks, including the Polyhedral Skeletal Electron Pair Theory (PSEPT), with extensive experimental evidence from infrared and nuclear magnetic resonance spectroscopy. By examining the interplay between metal-metal and metal-ligand bonding, this document offers researchers and professionals in chemistry and drug development critical insights into the fundamental principles governing high-nuclearity transition metal clusters.

A Historical and Scientific Introduction

The journey to understanding Rh₆(CO)₁₆ began with its first synthesis by Walter Hieber in 1943, who initially misidentified it as Rh₄(CO)₁₁.[1] It was not until 1963 that the true formula and its elegant, highly symmetric structure were unequivocally established by Eugene R. Corey, Lawrence F. Dahl, and Wolfgang Beck through single-crystal X-ray crystallography.[1][2] This seminal work unveiled an octahedral core of six rhodium atoms, a finding that has since positioned Rh₆(CO)₁₆ as a fundamental model for studying metal-metal bonding, ligand-metal interactions, and the electronic principles that confer stability to cluster compounds.[3] Its applications as a catalyst and precursor in organic synthesis, including hydrogenation and hydroformylation reactions, further underscore the importance of a deep understanding of its electronic properties.[1][3]

Molecular Geometry: The Architectural Blueprint

The structure of Rh₆(CO)₁₆ is a testament to molecular symmetry and complexity. The core consists of six rhodium atoms arranged at the vertices of a near-perfect octahedron, a geometry confirmed by extensive crystallographic studies.[3][4] These rhodium atoms are held together by direct metal-metal bonds. The sixteen carbonyl (CO) ligands are strategically positioned around this metallic core in two distinct coordination modes:

-

Terminal Ligands: Twelve CO molecules are bound to the rhodium framework in a terminal fashion, with each of the six rhodium atoms coordinating to two CO ligands.[3]

-

Triply Bridging Ligands: The remaining four CO molecules are situated over four of the eight faces of the octahedron in a triply bridging (μ₃) capacity.[3][4] These bridging ligands occupy alternating faces, preserving a high degree of molecular symmetry (Td).[4]

This specific arrangement of ligands is crucial to the cluster's overall stability and electronic configuration.

| Parameter | Description | Typical Value(s) |

| Rh–Rh Bond Distance | The average distance between adjacent rhodium atoms in the octahedral core. | 2.75 Å – 2.78 Å[3] |

| Coordination Geometry | The arrangement of the six rhodium atoms. | Octahedral[3][4] |

| Ligand Types | The different modes of CO binding. | Terminal and μ₃-Bridging[3][4] |

| Molecular Symmetry | The point group describing the molecule's overall symmetry. | Td[4] |

graph "Rh6_CO_16_Structure" {

layout="neato";

node [shape=circle, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"];

edge [color="#5F6368"];

// Rhodium atoms in an octahedral arrangement

Rh1 [label="Rh", pos="0,2,0!", fillcolor="#4285F4"];

Rh2 [label="Rh", pos="1.41,-1,1.41!", fillcolor="#4285F4"];

Rh3 [label="Rh", pos="-1.41,-1,1.41!", fillcolor="#4285F4"];

Rh4 [label="Rh", pos="1.41,-1,-1.41!", fillcolor="#4285F4"];

Rh5 [label="Rh", pos="-1.41,-1,-1.41!", fillcolor="#4285F4"];

Rh6 [label="Rh", pos="0,-2.5,0!", fillcolor="#4285F4"];

// Edges of the octahedron

Rh1 -- Rh2; Rh1 -- Rh3; Rh1 -- Rh4; Rh1 -- Rh5;

Rh2 -- Rh3; Rh2 -- Rh4; Rh2 -- Rh6;

Rh3 -- Rh5; Rh3 -- Rh6;

Rh4 -- Rh5; Rh4 -- Rh6;

Rh5 -- Rh6;

// Nodes for CO ligands

node [shape=plaintext, fontcolor="#202124"];

// Terminal COs (simplified representation)

TCO1a [label="CO", pos="0,3,0!"]; TCO1b [label="CO", pos="0.5,2.5,0!"];

TCO2a [label="CO", pos="2.41,-1,2.41!"]; TCO2b [label="CO", pos="2.11,-1.5,2.11!"];

TCO3a [label="CO", pos="-2.41,-1,2.41!"]; TCO3b [label="CO", pos="-2.11,-1.5,2.11!"];

TCO4a [label="CO", pos="2.41,-1,-2.41!"]; TCO4b [label="CO", pos="2.11,-1.5,-2.11!"];

TCO5a [label="CO", pos="-2.41,-1,-2.41!"]; TCO5b [label="CO", pos="-2.11,-1.5,-2.11!"];

TCO6a [label="CO", pos="0,-3.5,0!"]; TCO6b [label="CO", pos="0.5,-3,0!"];

// Bridging COs (simplified representation)

BCO1 [label="μ₃-CO", pos="0.5,0,2!"];

BCO2 [label="μ₃-CO", pos="0.5,0,-2!"];

BCO3 [label="μ₃-CO", pos="-2,0,0!"];

BCO4 [label="μ₃-CO", pos="2,0,0!"];

// Edges to ligands

edge [style=dashed, color="#EA4335"];

Rh1 -- TCO1a; Rh1 -- TCO1b;

Rh2 -- TCO2a; Rh2 -- TCO2b;

Rh3 -- TCO3a; Rh3 -- TCO3b;

Rh4 -- TCO4a; Rh4 -- TCO4b;

Rh5 -- TCO5a; Rh5 -- TCO5b;

Rh6 -- TCO6a; Rh6 -- TCO6b;

edge [style=dotted, color="#34A853"];

BCO1 -- Rh1; BCO1 -- Rh2; BCO1 -- Rh3;

BCO2 -- Rh1; BCO2 -- Rh4; BCO2 -- Rh5;

BCO3 -- Rh1; BCO3 -- Rh3; BCO3 -- Rh5;

BCO4 -- Rh1; BCO4 -- Rh2; BCO4 -- Rh4;

}

Caption: Dewar-Chatt-Duncanson model for Rh-CO bonding.

Experimental Validation via Spectroscopy

Spectroscopic techniques provide direct experimental evidence that validates the theoretical models of the electronic structure of Rh₆(CO)₁₆.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally sensitive to the bond strength of carbonyl ligands. The C-O stretching frequency (ν(CO)) is inversely related to the extent of π-backdonation; more backdonation weakens the C-O bond and lowers its stretching frequency. The IR spectrum of Rh₆(CO)₁₆ displays distinct bands for the two types of CO ligands:

Ligand Type ν(CO) Stretching Frequency (cm⁻¹) Interpretation Terminal CO ~2073 and ~2026 [3] High frequency indicates a strong C-O bond, consistent with standard π-backdonation from a single metal center. μ₃-Bridging CO ~1800 [3] The significant red-shift (lower frequency) indicates a much weaker C-O bond due to extensive π-backdonation from three Rh centers into the CO π* orbital. [3]

This clear separation of signals provides definitive proof of the different electronic environments of the terminal and bridging carbonyls.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy in the solid state can resolve the carbon atoms in the different ligand environments. The distinct electronic shielding around the terminal and bridging carbons gives rise to separate resonances.

Ligand Type Isotropic Chemical Shift (σ_iso) Key Insight Terminal CO ~178 ppm [5] Located in a region typical for terminally bound metal carbonyls. μ₃-Bridging CO ~251 ppm [5] Significantly downfield shift, reflecting the unique electronic environment of being bonded to three metal atoms.

Furthermore, solid-state NMR analysis reveals that the chemical shift tensor for the triply bridging CO groups is axially symmetric, which is consistent with the C₃ rotational symmetry expected for a ligand capping a triangular face of the rhodium octahedron.

[6]

Dynamic Behavior in Solution

While early NMR studies suggested Rh₆(CO)₁₆ was structurally rigid ("static") in solution, modern variable-temperature NMR experiments have demonstrated that it is, in fact, fluxional. [4]This means the carbonyl ligands can exchange positions on the NMR timescale at elevated temperatures. The rate of this exchange is considerably slower than for many of its substituted derivatives, but its occurrence indicates that the energy barrier for ligand migration is accessible. This dynamic behavior is a direct consequence of the underlying electronic structure and the relative energies of potential transition states.

[4]

Connecting Electronic Structure to Chemical Reactivity

The electronic structure of Rh₆(CO)₁₆ is not merely a theoretical curiosity; it directly governs the cluster's chemical behavior.

-

Ligand Substitution: The terminal CO ligands are more labile and are typically the first to be replaced when the cluster reacts with other donor ligands, such as phosphines. [1][7]This is because the Rh-C bonds of the terminal carbonyls are weaker than those of the μ₃-bridging ligands, which benefit from bonding to three metal centers.

-

Nucleophilic Attack: The cluster can undergo reactions with nucleophiles. For instance, its reaction with the nitrite ion (NO₂⁻) leads to a complex series of steps culminating in the insertion of a nitrogen atom into the metallic core to form the trigonal prismatic cluster [Rh₆N(CO)₁₅]⁻. [8]Kinetic studies show the initial attack occurs at the carbon atom of a CO ligand, a site made electrophilic by the metal-ligand bonding.

[8]

Conclusion

The is a beautifully complex and highly symmetric system that is well-described by the synergy between theoretical models and experimental observation. Its 86 valence electrons perfectly satisfy the Polyhedral Skeletal Electron Pair Theory for a stable closo-octahedral geometry. Spectroscopic data from IR and NMR provide incontrovertible evidence for two distinct carbonyl ligand environments, terminal and triply bridging, whose properties are dictated by the nature of the Rh-CO bond and the degree of π-backdonation. This detailed understanding of the electronic landscape of Rh₆(CO)₁₆ not only explains its inherent stability and unique properties but also provides a critical framework for predicting its reactivity and designing new cluster-based catalysts and materials.

References

- Heaton, B. T., Jacob, C., Podkorytov, I. S., & Tunik, S. P. (2006). CO fluxionality in Rh₄(CO)₁₂ and Rh₆(CO)₁₆. Inorganica Chimica Acta, 359(11), 3557-3564.

-

Corey, E. R., Dahl, L. F., & Beck, W. (1963). Rh₆(CO)₁₆ and Its Identity with Previously Reported Rh₄(CO)₁₁. Journal of the American Chemical Society, 85(8), 1202-1203. [Link]

-

Wikipedia contributors. (2023, April 29). Hexadecacarbonylhexarhodium. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]

- Babij, C., Farrar, D. H., Poë, A. J., & Tunik, S. P. (2008). Kinetic study of the reaction of [Rh₆(CO)₁₆] with NO₂⁻: insertion of the nitrogen atom into a Rh₆ cluster core. Dalton Transactions, (43), 5922-5929.

- Nomiya, K., & Suzuki, H. (1979). Carbonyl exchange with ¹³CO of Rh₆(CO)₁₆ and its bidentate phosphorus ligand substitution products. Journal of Organometallic Chemistry, 168(1), 115-121.

-

Study.com. (n.d.). According to polyhedral electron count rule, the structure of Rh₆(CO)₁₆ is [{Blank}]. Retrieved January 21, 2026, from [Link]

-

Pauling, L. (1983). Structure of transition-metal cluster compounds: Use of an additional orbital resulting from the f, g character of spd hybrid bond orbitals. Proceedings of the National Academy of Sciences, 80(12), 3871-3873. [Link]

- Kiremire, E. M. R. (2016). Generating Formulas of Transition Metal Carbonyl Clusters of Osmium, Rhodium and Rhenium. Journal of Modern Chemistry & Chemical Technology, 7(1), 1-12.

-

Gleiter, H. (1975). The electronic structure of metal carbonyls and related compounds. Part II. The electronic structure of Rh₆(CO)₁₆. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, (2), 37-40. [Link]

- Duncan, T. M., & Root, T. W. (1988). ¹³C NMR chemical shift tensors of metal carbonyls. Journal of Physical Chemistry, 92(14), 4426-4432.

-

Kavali, T., Shevlin, P. B., & Gan, Z. (2000). Characterization of CO in Rh₆(CO)₁₆/NaY Clusters and Isolated Rh⁺(CO)₂/NaY by Solid-State ¹³C NMR Spectroscopy. The Journal of Physical Chemistry B, 104(36), 8673-8679. [Link]

Sources

- 1. Hexadecacarbonylhexarhodium - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Buy this compound | 28407-51-4 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Diphosphine-Substituted Rhodium Carbonyl Clusters: Synthesis and Structural and Spectroscopic Characterization of the Heteroleptic Rh4(CO)8+2n(L)2−n (n = 0, 1) and {Rh4(CO)10L}2 Monomeric and Dimeric Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Hexarhodium Hexadecacarbonyl: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of hexarhodium hexadecacarbonyl (Rh₆(CO)₁₆), a cornerstone metal carbonyl cluster compound. We will delve into its intricate structure, unique physicochemical properties, and its significant role as a catalyst in modern organic synthesis. This document is designed to serve as a technical resource, blending fundamental principles with practical, field-proven insights for professionals in chemistry and related sciences.

Introduction: The Significance of a Premier Rhodium Carbonyl

This compound, with the chemical formula Rh₆(CO)₁₆, is the principal binary carbonyl of rhodium.[1] It is a remarkable cluster compound composed of a core of six rhodium atoms coordinated to sixteen carbon monoxide ligands.[2] First prepared by Walter Hieber in 1943, its correct hexanuclear structure was later confirmed by Dahl and colleagues using X-ray crystallography, a pivotal moment that corrected the initially proposed formula of Rh₄(CO)₁₁.[1][2] This air-stable, purple-brown crystalline solid is of significant interest due to its unique structural and electronic properties, which underpin its utility in catalysis, particularly for processes like hydroformylation and hydrogenation.[1][2] Its stability and well-defined structure also make it an excellent precursor for generating other rhodium-based catalysts and materials.[2]

Molecular Structure and Bonding

The structure of Rh₆(CO)₁₆ is a textbook example of a high-nuclearity metal carbonyl cluster. Its architecture is key to understanding its stability and reactivity.

Core Geometry and Ligand Arrangement

The molecule consists of an octahedral core of six rhodium atoms.[2] The sixteen carbon monoxide ligands are arranged in two distinct coordination modes:

-

Terminal Ligands: Twelve of the CO ligands are bonded terminally, with two attached to each rhodium atom.[2]

-

Triply Bridging Ligands: Four CO ligands are positioned to bridge three rhodium atoms each, capping four of the eight faces of the rhodium octahedron.[2][3]

This arrangement results in a molecule with high symmetry, belonging to the Td point group.[3][4] Each rhodium atom shares an identical local environment, being bonded to four other rhodium atoms, two terminal carbonyls, and two triply bridging carbonyls.[3]

Caption: Molecular structure of Rh₆(CO)₁₆.

Electronic Structure

According to the Wade-Mingos rules for cluster compounds, the octahedral Rh₆(CO)₁₆ structure is consistent with its electron count.[4] Interestingly, while traditional "rare gas" formalisms suggest an excess of electrons, a more sophisticated analysis indicates the molecule is actually electron-deficient by two electrons.[5] This is attributed to the destabilization and subsequent non-occupancy of an orbital with A₂ symmetry due to strong metal-metal interactions.[5]

Structural Parameters

The precise geometry of Rh₆(CO)₁₆ has been determined by X-ray crystallography. Key structural data are summarized below.

| Parameter | Value | Significance |

| Core Geometry | Octahedral | Six rhodium atoms form the vertices of a regular octahedron.[2] |

| Average Rh-Rh Distance | 2.75 - 2.78 Å | Indicates direct, strong metal-metal bonding within the cluster core.[2][4] |

| Terminal CO Ligands | 12 (two per Rh atom) | Standard metal-carbonyl bonding.[2] |

| Triply Bridging CO Ligands | 4 (capping four faces) | A face-capping arrangement that strengthens the cluster framework.[2] |

| Rh-C (terminal) Distance | ~1.87 Å | Typical bond length for terminal Rh-CO bonds. |

| Rh-C (bridging) Distance | ~2.17 Å | Longer bond length characteristic of a bridging carbonyl interaction.[3] |

| C-O (terminal) Distance | ~1.15 Å | Consistent with a C≡O triple bond, slightly weakened by back-donation. |

| C-O (bridging) Distance | ~1.20 Å | Elongated C-O bond due to donation into π* orbitals from three metal centers.[3] |

Physical and Spectroscopic Properties

The bulk properties of Rh₆(CO)₁₆ are a direct consequence of its robust molecular structure.

Physical Characteristics

| Property | Description |

| Formula Weight | 1065.59 g/mol [6] |

| Appearance | Purple-brown to black crystalline solid.[1][7] |

| Melting Point | ~235-242 °C (decomposes).[1][8][9] Above 200°C, it begins to decompose, and in air above 220°C, a metallic film forms.[7] |

| Solubility | Insoluble in aliphatic solvents; slightly soluble in dichloromethane and chloroform; very sparingly soluble in most other common solvents.[1][7][8] |

| Stability | Air-stable solid.[7] Thermally decomposes above 200°C.[7] Resistant to dilute acids and alkalis.[7] |

| Enthalpy of Formation | ΔH°f [Rh₆(CO)₁₆, c] = -2418 ± 17 kJ/mol.[10] |

Spectroscopic Characterization

Spectroscopy is indispensable for verifying the identity and purity of Rh₆(CO)₁₆ and for studying its behavior in solution.

-

Infrared (IR) Spectroscopy: This is the most common technique for characterizing metal carbonyls. The C-O stretching frequencies (ν(CO)) are highly informative. Free CO absorbs at 2143 cm⁻¹, while coordination to a metal center lowers this frequency due to metal-to-ligand π-backbonding.[11] The different coordination modes in Rh₆(CO)₁₆ give rise to distinct bands:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the solid-state structure is static, in solution, the CO ligands can undergo rapid exchange between different sites. This "fluxionality" can be studied using variable-temperature ¹³C NMR spectroscopy.[4] Although previously thought to be static, it is now known that Rh₆(CO)₁₆ is fluxional, though the rate of exchange is much slower than for some of its derivatives.[4] This dynamic behavior is crucial for understanding its reactivity in solution-phase catalysis.

Chemical Properties and Reactivity

The chemistry of Rh₆(CO)₁₆ is dominated by its synthesis from simpler rhodium precursors and its reactivity, which primarily involves ligand substitution and its application in catalysis.

Synthesis of this compound

Several synthetic routes to Rh₆(CO)₁₆ have been developed since its initial discovery. The choice of method often depends on the desired scale, purity, and available starting materials.

Causality in Synthesis: The key to forming the Rh₆ cluster is the reductive carbonylation of a rhodium salt. High pressures of carbon monoxide are typically required to both reduce the rhodium (e.g., from Rh(III) to Rh(0)) and provide the CO ligands necessary to stabilize the resulting metal cluster. The solvent and halide acceptors play a critical role in facilitating the reaction and improving yields.

Common Synthetic Pathways:

-

Original Hieber Synthesis (High Pressure): Carbonylation of RhCl₃·3H₂O at 80–230 °C and 200 atm of CO, using copper or silver as a halide acceptor.[1]

-

From Rhodium(II) Acetate: A convenient lab-scale synthesis involving the reaction of rhodium(II) acetate with CO and water.[1] 3 Rh₂(O₂CCH₃)₄ + 22 CO + 6 H₂O → Rh₆(CO)₁₆ + 6 CO₂ + 12 CH₃COOH[1]

-

From Tetrarhodium Dodecacarbonyl (Thermal Decomposition): Quantitative conversion via the thermal decomposition of Rh₄(CO)₁₂ in a high-boiling solvent like hexane.[1] 3 Rh₄(CO)₁₂ → 2 Rh₆(CO)₁₆ + 4 CO[1]

-

From Dichlorotetracarbonyldirhodium(I): Reduction of [(CO)₂RhCl]₂ with CO in the presence of a suitable reducing agent or halide acceptor.[1][12]

Caption: Key synthetic pathways to Rh₆(CO)₁₆.

Reactivity and Catalytic Applications

Rh₆(CO)₁₆ is highly stable but serves as a gateway to a wide range of chemical transformations.[2]

-

Ligand Substitution: The terminal CO ligands can be displaced by various donor ligands, such as phosphines (e.g., dppm - bis(diphenylphosphino)methane).[2] This reactivity is fundamental to tuning the electronic and steric properties of the cluster for specific catalytic applications. Rh₆(CO)₁₆ + n(L) → Rh₆(CO)₁₆₋ₙ(L)ₙ + n(CO) (where L = donor ligand)

-

Catalysis: Rh₆(CO)₁₆ is an effective catalyst or, more commonly, a catalyst precursor for several important industrial reactions.[1][6] Under reaction conditions, the cluster may remain intact or fragment into smaller, catalytically active species.

-

Hydroformylation: The addition of a formyl group (CHO) and a hydrogen atom across an alkene's double bond. Rhodium-based catalysts are highly valued for their high selectivity towards the linear aldehyde product.[1]

-

Hydrogenation: The reduction of unsaturated compounds, such as alkenes, using H₂.[1][6]

-

Other Reactions: It also catalyzes carbenoid reactions of diazo compounds and can act as a reducing agent for various functional groups.[6][8]

-

Caption: Generalized hydroformylation cycle using Rh₆(CO)₁₆ as a precursor.

Experimental Protocols

Adherence to validated protocols is essential for safety and reproducibility.

Protocol: Synthesis from Rhodium(II) Acetate Dimer

This method is adapted from established literature procedures and is suitable for laboratory-scale synthesis.[1]

Rationale: This protocol is chosen for its relatively mild conditions (compared to the high-pressure Hieber method) and good yields, making it accessible for many research labs. The use of water as a reactant and solvent component is also advantageous.

Methodology:

-

Apparatus Setup: Assemble a three-necked flask equipped with a mechanical stirrer, a gas inlet connected to a CO cylinder (via a bubbler), and a reflux condenser topped with an oil bubbler to vent exhaust gas to a fume hood.

-

Charging the Flask: To the flask, add rhodium(II) acetate dimer (Rh₂(O₂CCH₃)₄, 3 equivalents) and deionized water.

-

Purging: Purge the system with nitrogen for 15-20 minutes to remove air.

-

Carbonylation: Switch the gas flow to carbon monoxide (CO) at a steady rate (e.g., 1-2 bubbles per second).

-

Heating and Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the color change of the solution and the precipitation of the dark Rh₆(CO)₁₆ product. The reaction is typically complete within 24-48 hours.

-

Isolation: Cool the reaction mixture to room temperature while maintaining a slow CO stream. Filter the dark solid product using a Büchner funnel.

-

Purification: Wash the collected solid sequentially with deionized water, ethanol, and finally a small amount of hexane to remove residual acetic acid and other soluble impurities.

-

Drying: Dry the purified purple-brown crystals under vacuum. Store the final product in a sealed vial, protected from light.

Protocol: Characterization by FT-IR Spectroscopy

Rationale: This protocol provides a rapid and definitive method to confirm the identity of the synthesized Rh₆(CO)₁₆ by identifying its characteristic terminal and bridging carbonyl stretching frequencies.

Methodology:

-

Sample Preparation (KBr Pellet):

-

Take approximately 1-2 mg of the dried Rh₆(CO)₁₆ product and 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).

-

Gently grind the two components together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty. Run a background scan to account for atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the KBr pellet in the spectrometer's sample holder.

-

Data Acquisition: Acquire the infrared spectrum, typically over the range of 4000 to 400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are usually sufficient.

-

Data Analysis:

-

Process the resulting spectrum (e.g., baseline correction).

-

Identify the key ν(CO) absorption bands.

-

Confirm the presence of strong bands in the terminal region (~2075-2025 cm⁻¹) and a distinct band in the bridging region (~1800 cm⁻¹). Compare the obtained peak positions with literature values to verify the product's identity.

-

Safety and Handling

This compound must be handled with appropriate care due to its potential toxicity and the hazardous nature of its decomposition products.

-

Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[1][13] Limited data are available, but it should be treated as a toxic substance.[2]

-

Reactivity Hazards: While not flammable, it can react with strong oxidizing agents.[2] Thermal decomposition above 200°C can release carbon monoxide, a highly toxic gas.

-

Handling Precautions:

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical compound; it is a foundational pillar in the field of metal cluster chemistry. Its well-defined octahedral structure, characterized by both terminal and triply bridging carbonyl ligands, gives rise to a unique set of physical and chemical properties. From its synthesis through various reductive carbonylation routes to its application as a robust catalyst precursor for industrially vital reactions, Rh₆(CO)₁₆ continues to be a subject of intense research. This guide has provided a detailed examination of its core attributes, offering both the theoretical underpinnings and the practical protocols necessary for its effective use and study by scientists and researchers.

References

-

Hexadecacarbonylhexarhodium - Wikipedia. Available from: [Link]

-

CO fluxionality in Rh4(CO)12 and Rh6(CO)16 | Request PDF - ResearchGate. Available from: [Link]

-

Synthesis and Characterization of Novel Cobalt Carbonyl Phosphorus and Arsenic Clusters - PMC - PubMed Central. Available from: [Link]

-

Sketches of selected possible isomers of Rh6(CO)16. - ResearchGate. Available from: [Link]

-

Hexarhodiumhexadecacarbonyl - Wikipedia (German). Available from: [Link]

-

Microcalorimetric studies. The enthalpy of formation of hexadecacarbonylhexarhodium, Rh6(CO)16 - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Available from: [Link]

-

This compound | C16O16Rh6 | CID 10866043 - PubChem. Available from: [Link]

-

A Hexa-rhodium Metallopeptide Catalyst for Site-Specific Functionalization of Natural Antibodies - PubMed. Available from: [Link]

-

The electronic structure of metal carbonyls and related compounds. Part II. The electronic structure of Rh6(CO)16 - Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Available from: [Link]

-

Vibrational Spectra of Metal Carbonyls for Bonding and Structure Elucidation - Dalal Institute. Available from: [Link]

-

Vibrational Spectroscopy of CO in Gas-Phase Rhodium Cluster-CO Complexes - Fritz Haber Institute. Available from: [Link]

-

Cas 28407-51-4, this compound - LookChem. Available from: [Link]

-

Thermal decomposition of [Co(en)3][Fe(CN)6]∙ 2H2O: Topotactic dehydration process, valence and spin exchange mechanism elucidation - PMC - PubMed Central. Available from: [Link]

-

Rhodium » this compound - WebElements Periodic Table. Available from: [Link]

-

Structure of transition-metal cluster compounds: Use of an additional orbital resulting from the f, g character of spd - PNAS. Available from: [Link]

-

Looking deep into C–H functionalization: the synthesis and application of cyclopentadienyl and related metal catalysts - Chemical Communications. Available from: [Link]

-

RHODIUM CARBONYLS - MOCVD Precursor Encyclopedia. Available from: [Link]

-

Rh6(CO)16 and Its Identity with Previously Reported Rh4(CO)11 - Journal of the American Chemical Society. Available from: [Link]

-

Vibrational spectroscopy of CO in gas-phase rhodium cluster-CO complexes - PubMed. Available from: [Link]

-

Metal carbonyl clusters of groups 8–10: synthesis and catalysis - RSC Publishing. Available from: [Link]

Sources

- 1. Hexadecacarbonylhexarhodium - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 28407-51-4 [smolecule.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. The electronic structure of metal carbonyls and related compounds. Part II. The electronic structure of Rh6(CO)16 - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Hexarhodiumhexadecacarbonyl – Wikipedia [de.wikipedia.org]

- 8. lookchem.com [lookchem.com]

- 9. webelements.com [webelements.com]

- 10. Microcalorimetric studies. The enthalpy of formation of hexadecacarbonylhexarhodium, Rh6(CO)16 - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 11. dalalinstitute.com [dalalinstitute.com]

- 12. RHODIUM CARBONYLS | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]

- 13. This compound | C16O16Rh6 | CID 10866043 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Hexarhodium Hexadecacarbonyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Hexarhodium Hexadecacarbonyl and Its Solution-Phase Behavior

This compound, Rh₆(CO)₁₆, is a remarkable metal carbonyl cluster compound that has garnered significant interest in various fields of chemical research and development.[1] Its unique electronic and structural properties make it a valuable precursor and catalyst in a range of organic transformations, including hydroformylation and hydrogenation.[1] The efficacy of Rh₆(CO)₁₆ in these applications is intrinsically linked to its behavior in the solution phase, with solubility in organic solvents being a critical parameter governing its utility, reactivity, and handleability.

This technical guide provides a comprehensive overview of the solubility of Rh₆(CO)₁₆ in organic solvents. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this important organometallic compound. The guide will delve into the qualitative and, where available, quantitative aspects of its solubility, the factors influencing the dissolution process, and a detailed experimental protocol for the accurate determination of its solubility.

Understanding the Solubility of this compound: A Qualitative Overview

This compound is a purple-brown crystalline solid.[1] General observations from the scientific literature describe it as being "slightly soluble" in halogenated solvents such as dichloromethane and chloroform.[1] This limited solubility is a key consideration for its practical application, as it dictates the achievable concentration in solution for catalytic reactions or further chemical modifications.

The formation of Rh₆(CO)₁₆ via the thermal decomposition of tetrarhodium dodecacarbonyl in boiling hexane suggests that it has very low solubility in alkanes at elevated temperatures, leading to its precipitation. Conversely, its synthesis has been reported in "organic solvents" and "water-alcohol" mixtures, indicating some level of solubility in these media.

Quantitative Solubility Data of this compound

Despite extensive literature searches, specific quantitative solubility data for this compound (e.g., in g/100 mL or mol/L at a given temperature) in various organic solvents remains largely unreported in readily accessible scientific databases and publications. This knowledge gap highlights the need for systematic experimental determination of these crucial physical properties. The experimental protocol detailed later in this guide provides a robust methodology for obtaining this valuable data.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility of Rh₆(CO)₁₆ |

| Dichloromethane | CH₂Cl₂ | 9.1 | Slightly soluble |

| Chloroform | CHCl₃ | 4.8 | Slightly soluble |

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Information not available |

| Toluene | C₇H₈ | 2.4 | Information not available |

| Acetone | C₃H₆O | 20.7 | Information not available |

| Hexane | C₆H₁₄ | 1.9 | Sparingly soluble (inferred) |

Table 1: Qualitative and Inferred Solubility of this compound in Selected Organic Solvents.

Factors Influencing the Solubility of this compound

The dissolution of a metal carbonyl cluster like Rh₆(CO)₁₆ is a complex process governed by the interplay of solute-solute, solvent-solvent, and solute-solvent interactions. Understanding these factors is crucial for solvent selection and for predicting solubility trends.

Solvent Polarity and "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in solubility. Nonpolar solutes tend to dissolve in nonpolar solvents, while polar solutes are more soluble in polar solvents. Rh₆(CO)₁₆, with its symmetrical structure and peripheral carbonyl ligands, can be considered a relatively nonpolar molecule. This would suggest a higher affinity for nonpolar or weakly polar organic solvents. However, the presence of polar Rh-C and C=O bonds introduces some degree of polarity. The slight solubility in moderately polar solvents like dichloromethane and chloroform supports this nuanced character.

Solvent-Solute Interactions

Beyond simple polarity, specific interactions between the solvent and the Rh₆(CO)₁₆ molecule can significantly influence solubility.

-

Van der Waals Forces: These are the primary attractive forces between nonpolar molecules. Solvents with similar sizes and shapes to the Rh₆(CO)₁₆ cluster may exhibit stronger van der Waals interactions, leading to better solubility.

-

Dipole-Induced Dipole Interactions: Polar solvent molecules can induce temporary dipoles in the Rh₆(CO)₁₆ molecule, leading to attractive interactions.

-

Coordinating Solvents: Some solvents, particularly those with donor atoms like oxygen or nitrogen (e.g., THF, acetone, acetonitrile), can potentially coordinate to the metal centers of the cluster, especially if a carbonyl ligand dissociates. While Rh₆(CO)₁₆ is generally considered stable, such interactions could facilitate the dissolution process. However, it is important to note that strong coordination can lead to ligand substitution reactions rather than simple dissolution, altering the chemical nature of the cluster.

Temperature

The effect of temperature on solubility is governed by the enthalpy of solution. For most solid solutes, the dissolution process is endothermic, meaning that solubility increases with increasing temperature. However, this is not a universal rule, and the specific thermodynamic parameters for the dissolution of Rh₆(CO)₁₆ in various solvents would need to be experimentally determined.

Stability of this compound in Solution

A critical consideration when working with solutions of Rh₆(CO)₁₆ is its stability. The cluster can be susceptible to decomposition, particularly in the presence of air, light, or reactive solvents.

-

Oxidation: Rhodium in Rh₆(CO)₁₆ is in a low oxidation state and can be sensitive to oxidation by atmospheric oxygen. Therefore, all manipulations involving solutions of the cluster should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Thermal Decomposition: While the solid is relatively stable, solutions of Rh₆(CO)₁₆ may decompose upon heating, potentially leading to the formation of other rhodium species or metallic rhodium.

-

Solvent-Induced Decomposition: Certain solvents, especially those that can act as strong coordinating ligands, may induce the fragmentation of the cluster over time.

Monitoring the stability of a Rh₆(CO)₁₆ solution is crucial for accurate solubility measurements and for ensuring the integrity of the compound in catalytic applications. This can be achieved by periodically analyzing the solution using techniques such as UV-Vis or IR spectroscopy to check for changes in the characteristic absorption bands of the cluster.

Experimental Protocol for the Determination of Solubility

The following detailed protocol outlines a reliable method for determining the solubility of Rh₆(CO)₁₆ in an organic solvent using the isothermal shake-flask method coupled with UV-Vis spectroscopic analysis. This method is a self-validating system as it ensures that a true equilibrium between the solid and the solution is reached.

I. Materials and Equipment

-

This compound (Rh₆(CO)₁₆)

-

High-purity organic solvent of interest

-

Volumetric flasks (various sizes)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Syringe filters (Teflon or other solvent-compatible material, 0.2 µm pore size)

-

Syringes

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Inert atmosphere glovebox or Schlenk line

II. Preparation of a Standard Stock Solution and Calibration Curve